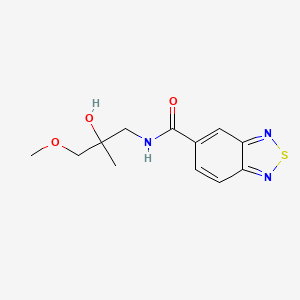

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,1,3-benzothiadiazole-5-carboxamide

Description

N-(2-Hydroxy-3-methoxy-2-methylpropyl)-2,1,3-benzothiadiazole-5-carboxamide is a benzothiadiazole derivative featuring a carboxamide group substituted with a branched alkyl chain containing hydroxyl and methoxy moieties. The benzothiadiazole core is a heterocyclic aromatic system with sulfur and nitrogen atoms, known for its electron-deficient nature and applications in materials science, catalysis, and medicinal chemistry . The substituent, 2-hydroxy-3-methoxy-2-methylpropyl, introduces polar functional groups that enhance hydrogen-bonding capacity and solubility compared to purely lipophilic analogs.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-12(17,7-18-2)6-13-11(16)8-3-4-9-10(5-8)15-19-14-9/h3-5,17H,6-7H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYGGCXRMKECIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. The information is derived from diverse sources, including recent studies and patents.

Chemical Structure and Properties

The compound features a benzothiadiazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiadiazole derivatives. For instance, modifications to the benzothiadiazole structure have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A study demonstrated that a related compound exhibited high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while showing low toxicity towards normal liver cells (Chang liver) . This selectivity is crucial for developing effective cancer therapies.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | M-HeLa | 5.0 | |

| Benzothiadiazole derivative X | A431 | 10.0 | |

| Benzothiadiazole derivative Y | A549 | 8.0 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies suggest that benzothiadiazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

- Research Findings : In vitro assays indicated that certain derivatives reduced the secretion of these cytokines in activated macrophages, highlighting their potential use in treating inflammatory diseases .

Antimicrobial Activity

Benzothiadiazole derivatives have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes has been noted in various studies.

- Case Study : A derivative was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at low concentrations .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific receptors or enzymes involved in tumor proliferation and inflammation pathways.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has indicated that benzothiadiazole derivatives exhibit anticancer properties. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. In a study, derivatives of benzothiadiazole were tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

Pesticide Development

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,1,3-benzothiadiazole-5-carboxamide has been explored for use in pesticide formulations. Its ability to disrupt the metabolic processes of pests makes it a candidate for environmentally friendly pest control solutions. Field trials have indicated effective pest management with reduced toxicity to non-target species .

Material Science

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that incorporating benzothiadiazole derivatives into polymer matrices enhances the performance of electronic devices .

Data Table: Summary of Research Findings

Case Studies

-

Anticancer Study

A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis activation and cell cycle arrest. -

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, the compound was tested against common bacterial strains. The findings revealed that it exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiadiazole carboxamides exhibit diverse properties depending on their substituents. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula (C₁₂H₁₆N₃O₃S).

Key Observations:

Polarity and Solubility : The target compound’s hydroxyl and methoxy groups reduce logP (~2.8) compared to aryl-substituted analogs (e.g., 3.36 for N-(3-fluorophenyl) derivative), enhancing aqueous solubility .

Coordination Chemistry : Unlike N-(3-fluorophenyl) derivatives, the target’s N,O-bidentate substituent may facilitate metal coordination, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is used in catalytic C–H functionalization .

Synthetic Utility : The methoxy-methyl analog (CAS 937279-22-6) serves as a versatile intermediate due to its low molecular weight and stability, whereas bulkier substituents (e.g., 4-ethoxyphenyl) are less reactive in cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.